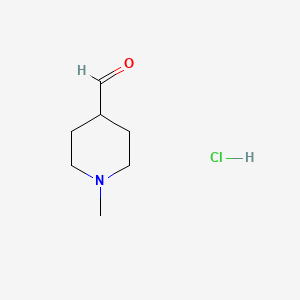

1-Methylpiperidine-4-carbaldehyde hydrochloride

Description

1-Methylpiperidine-4-carbaldehyde hydrochloride (CAS: 50675-21-3) is a piperidine derivative characterized by a methyl group at the 1-position and an aldehyde functional group at the 4-position of the piperidine ring, with a hydrochloride salt form. Its molecular formula is C₇H₁₃NO·HCl·H₂O (hydrate form), and it has a molecular weight of 181.66 g/mol . The compound is typically supplied as a white crystalline powder with a purity of ≥95%, and it is commonly utilized in organic synthesis and pharmaceutical research as a versatile intermediate due to its reactive aldehyde moiety .

Properties

IUPAC Name |

1-methylpiperidine-4-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-8-4-2-7(6-9)3-5-8;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHQCMHQQJBOJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride

Reaction : Isonipecotic acid, palladium, and purified water are charged into a reaction vessel. The mixture is heated to 90-95°C, and then formic acid and formaldehyde are added. The resulting mixture is cooled to 20-30°C.

Filtration and Washing : The reaction mixture is filtered through GF/F, and the filter cake is washed with purified water.

Concentration : The combined filtrates are concentrated to approximately 2 volumes at atmospheric pressure. The temperature is adjusted to 65-75°C, and concentrated hydrochloric acid is added.

Acetonitrile Treatment : Acetonitrile is added, and the solution is concentrated to approximately 2 volumes at atmospheric pressure. This step is repeated. The solution is further concentrated to about 3 volumes.

Water Content Check : The water content is checked by KF analysis of the supernatant liquors using AX reagent.

Cooling and Stirring : The reaction mixture is cooled to 20-25°C and stirred for 1-2 hours.

Filtration, Washing, and Drying : The reaction mixture is filtered, and the filter cake is washed with acetonitrile. The product is dried at up to 50°C until the loss on drying (LOD) is ≤0.5% w/w and water content is ≤0.2% w/w.

Alternative Synthesis Involving Transfer Hydrogenation

Converting Piperidine-4-carboxylic Acid : Piperidine-4-carboxylic acid is converted to 1-methylpiperidine-4-carboxylic acid using transfer hydrogenation conditions.

Reaction with Formaldehyde : React piperidine-4-carboxylic acid with formaldehyde at ambient pressure to yield 1-methylpiperidine-4-carboxylic acid.

Conversion to Hydrochloride Salt : 1-methylpiperidine-4-carboxylic acid is converted to its hydrochloride salt using hydrochloric acid (e.g., 1.5 equivalents).

Reaction with Thionyl Chloride : React 1-methylpiperidine-4-carboxylic acid with thionyl chloride and diethyl amine to yield N,N-diethyl-1-methylpiperidine-4-carboxamide. The hydrochloride salt of 1-methylpiperidine-4-carboxylic acid is used in this reaction.

Preparation of 4-Piperidone Hydrochloride Hydrate

Etherification : N-Carbethoxy-4-piperidone is etherified using trimethyl orthoformate in the presence of an acid catalyst in a fluid medium at a first predetermined temperature for a first predetermined time period to obtain N-Carbethoxy-4,4-dimethoxypiperdine.

- Hydrolysis : N-Carbethoxy-4,4-dimethoxypiperdine is hydrolyzed using a base at a second predetermined temperature for a second predetermined time period to obtain 4,4-dimethoxypiperdine.

Reaction with Hydrochloric Acid :

- Charge concentrated HCl (30%) to a reactor at 25°C and cool the reactor to 10 °C.

- Add 4,4-dimethoxypiperidine in portions over 120 minutes to obtain a reaction mass.

- Maintain the reaction mass at 10 °C for 20 minutes, then slowly raise the temperature to 75 °C and maintain for 4 hours to obtain a product mass comprising Piperidone HCl hydrate. The reaction is monitored by GC analysis.

- Apply vacuum and distill out HCl below 80°C until the product mass becomes a hazy or white slurry-type viscous mass.

Process for Preparing 4-Methylenepiperidines

Reacting a Halide : React a halide with a formula (V) with a dehydrohalogenating agent in an organic solvent and hydrolyzing a methylene compound having a formula (VI). X is chlorine or bromine, and R2 is a benzoyl or acetyl group.

Hydrolyzing a Methylene Compound : Hydrolyze a methylene compound having a formula (VI) with a strong alkaline in water or an organic solvent containing water, where R2 is the same as defined above.

Acylating Agents : Acylating agents (II) used in the reaction are benzoyl chloride and acetyl chloride as an acyl halide and acetic anhydride and benzoic anhydride as an acid anhydride. Benzoyl chloride is preferable because it is obtainable at a low price and easy to purify. The amount of the acylating agent (II) is from 1 to 2 molar equivalents, preferably from 1 to 1.2 molar equivalents, based on the isonipecotate (I). The ratio of water and the organic solvent is from 1:20 to 1:1 (v/v).

Reaction Conditions : The reaction temperature is from 80° to 150°C, and the reaction time is from 1 to 6 hours.

Isolation : 4-methylenepiperidine is isolated from the reaction mixture by distillation under atmospheric or reduced pressure.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidine-4-carbaldehyde hydrochloride undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: 1-Methyl-4-piperidinecarboxylic acid.

Reduction: 1-Methyl-4-piperidinemethanol.

Substitution: Various N-substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C6H12ClN

- Molecular Weight: 145.62 g/mol

- IUPAC Name: 1-Methylpiperidine-4-carbaldehyde hydrochloride

Pharmaceutical Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its applications include:

- Synthesis of Analgesics and Antidepressants: The compound is utilized to create pain relief medications and antidepressants, contributing to the development of new therapeutic agents that target specific neurotransmitter systems.

- Neuroscience Research: It plays a role in studying neurotransmitter systems, providing insights into the mechanisms of action for drugs affecting mood and cognition. For instance, it has been investigated for its potential in modulating cholinergic pathways, which are critical for cognitive functions .

Agrochemical Development

The compound is also involved in the formulation of agrochemicals. It enhances the efficacy of pesticides and herbicides, making it valuable in agricultural research aimed at improving crop protection strategies.

Production of Specialty Chemicals

This compound acts as a building block in the production of specialty chemicals. These chemicals are essential in various industrial applications, including the manufacture of polymers and coatings.

Analytical Chemistry

This compound is utilized in analytical methods to detect and quantify other compounds. Its role in quality control processes is critical for ensuring the safety and efficacy of pharmaceutical products.

Table 1: Summary of Biological Activities

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Absorption | High |

| Bioavailability | Approximately 75% |

| Metabolism | Primarily hepatic |

| Elimination Half-life | 6 hours |

Mechanism of Action

The mechanism of action of 1-methyl-4-piperidinecarbaldehyde hydrochloride is primarily related to its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of imines or thioethers. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

Key Observations:

Functional Group Reactivity :

- The aldehyde group in this compound confers high reactivity for nucleophilic additions (e.g., forming imines or Schiff bases), making it valuable in multi-step syntheses .

- Carboxylic acid derivatives (e.g., piperidine-4-carboxylic acid hydrochloride) are less reactive but serve as stable precursors for amide or ester formation in drug development .

- Ester-containing analogs like meperidine hydrochloride exhibit enhanced bioavailability and are utilized in therapeutic applications (e.g., pain management) .

Physicochemical Properties :

- The methoxymethyl substituent in 4-(methoxymethyl)piperidine hydrochloride increases hydrophilicity compared to the aldehyde variant, influencing solubility and metabolic stability .

- Meperidine hydrochloride’s phenyl and ester groups contribute to its lipophilicity, facilitating blood-brain barrier penetration for central nervous system activity .

This compound lacks reported psychotropic effects but requires standard handling protocols for aldehydes (e.g., irritation mitigation) .

Biological Activity

1-Methylpiperidine-4-carbaldehyde hydrochloride (CAS No. 1107639-19-9) is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which is known to influence its biological activity. The compound features a carbonyl group, which is critical for its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action involves interference with bacterial cell wall synthesis and metabolic processes, leading to cell death.

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This effect may be beneficial in managing conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby altering normal cellular functions.

- Receptor Modulation : It can interact with various receptors, influencing signaling pathways that regulate inflammation and immune responses.

Study on Antimycobacterial Activity

A significant study explored the compound's activity against Mycobacterium tuberculosis (Mtb). The results indicated an IC50 value ranging from 13 to 22 µM, demonstrating promising potential as a therapeutic agent against tuberculosis. The study also noted that when combined with other compounds targeting the electron transport chain, it achieved nearly complete sterilization of Mtb in vivo within two weeks .

| Compound | IC50 (μM) | GIC50 (μM) |

|---|---|---|

| This compound | 13–22 | 8–10 |

Anti-cancer Potential

Another area of investigation involved the anti-cancer properties of derivatives related to this compound. Compounds structurally similar to this aldehyde have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The observed IC50 values ranged from 6.2 to 15.1 µM for MCF-7 cells, indicating significant cytotoxicity .

Safety and Toxicity

While exploring its biological activity, safety assessments are crucial. Data indicates that this compound has some acute toxicity; however, specific toxicity levels vary based on exposure routes and concentrations . Further studies are needed to fully understand its safety profile in clinical applications.

Q & A

Q. Q1: What are the optimal synthetic routes for 1-methylpiperidine-4-carbaldehyde hydrochloride, and how do reaction conditions influence yield?

A :

- Key Method : A multi-step synthesis is typical. For example, piperidine derivatives are often synthesized via reductive amination or nucleophilic substitution, followed by aldehyde introduction using oxidizing agents (e.g., Swern oxidation) .

- Critical Parameters : Temperature control (e.g., -20°C for stability ), inert atmospheres (to prevent oxidation), and stoichiometric ratios of reagents (e.g., HCl for salt formation ).

- Yield Optimization : Impurity profiling via HPLC (e.g., validated methods as in ) and solvent selection (polar aprotic solvents enhance reactivity) .

Advanced Purification and Analytical Challenges

Q. Q2: How can researchers resolve discrepancies in purity assessments between NMR, HPLC, and mass spectrometry data?

A :

- Methodological Triangulation :

- Contradiction Analysis : Discrepancies arise from hygroscopicity (noted in ) or residual solvents. Use Karl Fischer titration for water content and GC-MS for solvent traces .

Biological Activity and Mechanism

Q. Q3: What in vitro assays are suitable for evaluating the biological activity of this compound?

A :

- Target-Specific Assays :

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase ).

- Receptor Binding : Radioligand displacement (e.g., opioid receptor studies ).

- Controls : Compare with structurally similar compounds (e.g., 4-chloro-1-methylpiperidine ) to isolate aldehyde-specific effects.

- Data Interpretation : IC50/EC50 values must be normalized to purity (≥96% as in ).

Advanced Structural and Functional Comparisons

Q. Q4: How does the aldehyde group in this compound influence reactivity compared to carboxylic acid derivatives?

A :

- Reactivity Differences :

- Aldehyde : Prone to nucleophilic addition (e.g., forming Schiff bases ).

- Carboxylic Acid : Forms salts or esters (e.g., methyl ester derivatives ).

- Biological Impact : Aldehydes may exhibit higher membrane permeability but lower stability (vs. hydrochloride salts ).

- Experimental Validation : Stability studies under physiological pH (e.g., PBS buffer at 7.4 ).

Data Contradictions in Pharmacological Studies

Q. Q5: How should researchers address conflicting reports on this compound’s opioid receptor affinity?

A :

- Root Causes :

- Resolution :

- Standardize assays (e.g., CHO cells expressing human receptors ).

- Cross-validate with computational docking (e.g., AutoDock Vina ).

Computational Modeling Applications

Q. Q6: What computational strategies predict the metabolite profile of this compound?

A :

- In Silico Tools :

- ADMET Prediction : Use SwissADME for bioavailability/toxicity .

- Metabolite Identification : CYP450 docking simulations (e.g., CYP3A4 ).

- Validation : Compare with in vitro hepatocyte models .

Stability and Storage Protocols

Q. Q7: What storage conditions prevent degradation of this compound in long-term studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.